molecular formula C9H12ClN3O B3227709 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol CAS No. 1261232-23-8

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B3227709
CAS No.: 1261232-23-8
M. Wt: 213.66 g/mol
InChI Key: UWFRFGDRORKGRX-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines and pyrimidines. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine ring, which is further substituted with a chlorine atom and a methyl group. The molecular formula of this compound is C9H12ClN3O, and it has a molecular weight of 213.66 g/mol .

Preparation Methods

The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol typically involves the reaction of 4-chloro-5-methylpyrimidine with pyrrolidine-3-ol under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction is carried out at ambient temperature for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like THF, bases like triethylamine, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrimidine rings, along with the chlorine and methyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFRFGDRORKGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217265
Record name 3-Pyrrolidinol, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-23-8
Record name 3-Pyrrolidinol, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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